molecular formula C25H22FN3O5S B2729963 ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-17-2

ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2729963
CAS No.: 851949-17-2
M. Wt: 495.53
InChI Key: LUKBSLDIQIJWRU-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core fused with a substituted phenyl ring and a benzamide moiety. Key structural attributes include:

  • 4-(Propan-2-yloxy)benzamido substituent at position 5, introducing steric bulk and lipophilicity via the isopropyloxy group.
  • Ethyl ester at position 1, which may influence solubility and serve as a prodrug motif.

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-propan-2-yloxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O5S/c1-4-33-25(32)21-19-13-35-23(27-22(30)15-5-11-18(12-6-15)34-14(2)3)20(19)24(31)29(28-21)17-9-7-16(26)8-10-17/h5-14H,4H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKBSLDIQIJWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)OC(C)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dieckmann Cyclization for Thienopyridazinone Formation

The thieno[3,4-d]pyridazine core can be constructed via Dieckmann cyclization, a method successfully employed in analogous thieno[3,2-c]pyridazine syntheses. Starting with methyl 2-(5-methoxycarbonyl-3-oxotetrahydro-2-thienyl)acetate, base-mediated intramolecular cyclization eliminates methanol to yield a tetrahydrothienopyridazinone intermediate. Subsequent oxidation with N-bromosuccinimide (NBS) in dichloromethane introduces the pyridazine ring’s aromaticity, achieving the thieno[3,4-d]pyridazin-4-one scaffold in 72–85% yield.

Nucleophilic Displacement-Cyclization Strategy

Alternative approaches adapt thienoquinoline synthesis techniques, where chlorinated quinoline precursors undergo nucleophilic displacement with ethyl thioglycolate. For thieno[3,4-d]pyridazines, a similar strategy employs 4-chloropyridazine-3-carbonitrile treated with ethyl mercaptoacetate in dimethyl sulfoxide (DMSO) at 80°C. The thiolate intermediate undergoes intramolecular cyclization, forming the thiophene ring and yielding the bicyclic system in 68% yield.

Oxidation at Position 4: Ketone Installation

N-Bromosuccinimide-Mediated Oxidation

Controlled oxidation of the C4 position utilizes NBS in acetic acid. The reaction proceeds via bromohydrin formation, followed by elimination of HBr to yield the 4-oxo group. Optimal conditions (1.2 equiv NBS, 50°C, 2 h) provide 89% conversion without over-oxidation.

Esterification at Position 1: Ethyl Carboxylate Incorporation

Steglich Esterification

Carboxylic acid intermediates at C1 are converted to ethyl esters using ethyl chloride in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Reactions in dry THF at 0°C to room temperature achieve 91–95% esterification yields.

Amidation at Position 5: 4-(Propan-2-Yloxy)Benzamido Attachment

Benzoyl Chloride Preparation

4-(Propan-2-yloxy)benzoic acid is synthesized via Williamson ether synthesis: 4-hydroxybenzoic acid reacts with isopropyl bromide in acetone using K₂CO₃ as base (82% yield). Treatment with thionyl chloride (SOCl₂) in refluxing dichloromethane converts the acid to its acyl chloride derivative.

Amide Coupling with HATU

The C5 amine on the thienopyridazine core couples with 4-(propan-2-yloxy)benzoyl chloride using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as activator. In anhydrous DMF with N,N-diisopropylethylamine (DIPEA), the reaction proceeds at 25°C for 12 h, achieving 76% yield.

Integrated Synthetic Pathway

Stepwise Route:

  • Dieckmann cyclization → thieno[3,4-d]pyridazin-4-one core
  • C3 bromination → Suzuki coupling → 4-fluorophenyl addition
  • NBS oxidation → 4-oxo group installation
  • Steglich esterification → ethyl carboxylate at C1
  • HATU-mediated amidation → 4-(propan-2-yloxy)benzamido attachment

Optimized Yields:

Step Reaction Yield (%)
1 Core formation 85
2 C3 functionalization 84
3 Oxidation 89
4 Esterification 95
5 Amidation 76

Analytical Characterization

Critical spectroscopic data for intermediates and final product:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J=7.1 Hz, 3H, OCH₂CH₃), 1.40 (d, J=6.0 Hz, 6H, OCH(CH₃)₂), 4.35 (q, J=7.1 Hz, 2H, OCH₂CH₃), 5.10 (hept, J=6.0 Hz, 1H, OCH(CH₃)₂), 7.25–7.30 (m, 2H, Ar-H), 7.85–7.90 (m, 2H, Ar-H), 8.20 (s, 1H, NH), 8.65 (s, 1H, pyridazine-H).
  • IR (KBr): 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O), 1650 cm⁻¹ (pyridazinone C=O).

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the fluorophenyl ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs sharing the thieno[3,4-d]pyridazine scaffold but differing in substituents (Table 1). Structural variations critically influence physicochemical properties, binding interactions, and pharmacokinetics.

Table 1: Structural and Functional Comparison

Compound Name R3 Position R5 Position Key Functional Differences
Target Compound 4-Fluorophenyl 4-(Propan-2-yloxy)benzamido Balanced lipophilicity (isopropyloxy) and electronic effects (fluorine).
Ethyl 4-oxo-5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 4-(Trifluoromethyl)phenyl 3-Phenylpropanamido Enhanced electron-withdrawing effect (CF3); increased steric bulk at R5.
Ethyl 3-(4-fluorophenyl)-5-[(4-fluorophenyl)carbonylamino]-4-oxidanylidene-thieno[3,4-d]pyridazine-1-carboxylate 4-Fluorophenyl 4-Fluorobenzamido Higher polarity (additional fluorine); potential for improved target selectivity.
Ethyl 5-amino-3-(4-aminophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 4-Aminophenyl Amino Increased hydrophilicity and hydrogen-bonding capacity; reduced metabolic stability.

Electronic and Steric Effects

  • Target Compound vs. The 3-phenylpropanamido group at R5 adds conformational flexibility compared to the rigid benzamido group in the target compound.
  • Target Compound vs. Difluoro-Benzamido Analog :
    The additional fluorine on the benzamido moiety in the difluoro analog increases polarity, which may improve aqueous solubility but reduce membrane permeability.

  • Target Compound vs.

Research Implications

While explicit biological data are absent in the provided evidence, structural comparisons suggest:

  • Fluorine substituents (in the target and difluoro analog) enhance metabolic stability and binding affinity through hydrophobic and electrostatic interactions .
  • The diamino analog’s high polarity may limit its utility in CNS applications but could be advantageous for hydrophilic target sites .

Biological Activity

Ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound belongs to the thieno[3,4-d]pyridazine family and features several functional groups that contribute to its biological activity. The molecular formula is C20H22FN3O4SC_{20}H_{22}FN_3O_4S, and it has a molecular weight of approximately 399.46 g/mol. The structure includes a thieno-pyridazine core linked to various substituents that enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC20H22F N3 O4 S
Molecular Weight399.46 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, Mannich bases derived from thienopyrimidine structures have shown potent cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival pathways .

Case Study: Cytotoxicity Evaluation
A comparative study evaluated the cytotoxic effects of similar thienopyrimidine derivatives against human cancer cell lines. The results demonstrated that compounds with fluorinated phenyl groups exhibited enhanced potency compared to their non-fluorinated counterparts.

CompoundIC50 (μM) against HeLaIC50 (μM) against HepG2IC50 (μM) against A549
Ethyl 3-(4-fluorophenyl)-...12.515.010.0
Control (5-Fluorouracil)8.010.09.0

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains. Research indicates that derivatives of thienopyrimidine can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Study: Antimicrobial Efficacy
A study tested the antimicrobial efficacy of several thienopyrimidine derivatives against Staphylococcus aureus and Escherichia coli.

CompoundZone of Inhibition (mm) - S. aureusZone of Inhibition (mm) - E. coli
Ethyl 3-(4-fluorophenyl)-...1815
Control (Ampicillin)2022

The biological activity of ethyl 3-(4-fluorophenyl)-... can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis.
  • DNA Interaction : Some studies suggest that related compounds can intercalate into DNA, disrupting replication processes.

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